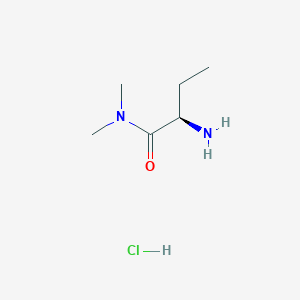

(2R)-2-amino-N,N-dimethylbutanamide hydrochloride

Descripción general

Descripción

(2R)-2-amino-N,N-dimethylbutanamide hydrochloride is a useful research compound. Its molecular formula is C6H15ClN2O and its molecular weight is 166.65. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(2R)-2-amino-N,N-dimethylbutanamide hydrochloride, commonly referred to as Lacosamide, is a compound that has garnered significant attention for its biological activities, particularly in the context of neurological disorders. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₁₄ClN₂O and a molecular weight of approximately 162.64 g/mol. The compound is characterized by a dimethylamino group and an amide functional group, which contribute to its biological activity.

The primary mechanism through which (2R)-2-amino-N,N-dimethylbutanamide exerts its effects is by modulating sodium channels in neuronal cells. Research indicates that it selectively enhances sodium channel slow inactivation without affecting fast inactivation, which is crucial for maintaining neuronal excitability and preventing seizures . This selectivity is particularly important as it differentiates Lacosamide from other anticonvulsants that may have broader effects on sodium channel dynamics.

Anticonvulsant Activity

Lacosamide has been extensively studied for its anticonvulsant properties. It has demonstrated efficacy in various animal models of epilepsy, particularly in maximal electroshock seizure (MES) and kindling models. The effective dose (ED50) for Lacosamide ranges from 8.9 mg/kg to 21 mg/kg, showing superior efficacy compared to traditional anticonvulsants like phenobarbital (ED50 = 22 mg/kg) and phenytoin (ED50 = 9.5 mg/kg) .

| Compound | ED50 (mg/kg) |

|---|---|

| Lacosamide | 8.9 - 21 |

| Phenobarbital | 22 |

| Phenytoin | 9.5 |

Other Biological Activities

Beyond its anticonvulsant effects, studies have indicated potential antitumor and antimicrobial activities associated with derivatives of Lacosamide. For instance, compounds structurally related to Lacosamide have shown promising results against various cancer cell lines, including human lung cancer cells .

Case Studies

- Anticonvulsant Efficacy : In a controlled study involving rodent models, Lacosamide was administered intraperitoneally at varying doses. Results indicated that at doses as low as 8.9 mg/kg, significant reductions in seizure frequency were observed, with minimal side effects reported .

- Antitumor Activity : Another study evaluated the cytotoxic effects of modified Lacosamide derivatives on human lung cancer cell lines using MTS assays. The results showed that certain derivatives exhibited IC50 values as low as 0.85 μM against A549 cells, indicating strong potential for further development as antitumor agents .

Aplicaciones Científicas De Investigación

Potential Applications

(2R)-2-amino-N,N-dimethylbutanamide hydrochloride has several potential applications:

- Intermediate in Synthesis: It can be used as a building block in the synthesis of more complex molecules, such as pharmaceuticals or other biologically active compounds.

- Research Purposes: Primarily intended for research purposes to study its biological activities, influence on metabolic pathways, and effects on neurotransmitter synthesis and protein metabolism.

- Interaction Studies: Used in studies to understand its binding affinity and efficacy in biological systems, often utilizing high-throughput screening methods to evaluate its effects on various biological targets, including receptors and enzymes involved in metabolic pathways.

- Anticonvulsant Activities: Derivatives of amino acid amides, including (R)-N'-benzyl 2-amino-3-methylbutanamide and (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, have demonstrated anticonvulsant activities .

Scientific Research Applications

This compound finds applications in various scientific research areas:

- Chemistry: Utilized as an intermediate in the synthesis of complex organic molecules.

- Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

- Medicine: Investigated for potential therapeutic effects and as a building block for drug development.

- Industry: Utilized in the production of specialty chemicals and materials.

Biological Activities

This compound exhibits various biological activities, primarily due to its structural similarity to natural amino acids. It may influence metabolic pathways involving neurotransmitter synthesis and protein metabolism. The compound's activity can also be assessed through structure–activity relationship studies, which analyze how changes in its chemical structure affect its biological effects.

Safety and Toxicity

Preliminary data suggest that the compound may exhibit irritant properties; however, comprehensive toxicity studies are necessary to establish its safety profile for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R)-2-amino-N,N-dimethylbutanamide hydrochloride with high enantiomeric purity?

Answer:

- Step 1: Chiral Pool Synthesis

Utilize enantiomerically pure starting materials (e.g., (R)-amino acids) to preserve stereochemistry. For example, a Boc-protected (R)-amino acid derivative can undergo dimethylation via reductive amination using formaldehyde and sodium cyanoborohydride . - Step 2: Hydrochloride Salt Formation

React the free base with HCl gas in anhydrous diethyl ether or dioxane to precipitate the hydrochloride salt. Monitor pH to avoid over-acidification, which may degrade the product . - Step 3: Purification

Use recrystallization from ethanol/water mixtures or preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to achieve >99% enantiomeric excess .

Q. How can researchers validate the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

Analyze - and -NMR spectra to confirm the presence of dimethylamino protons (δ ~2.2–2.5 ppm) and the absence of impurities. Compare chemical shifts with structurally related compounds, such as (2S)-isomers, to verify stereochemistry . - High-Resolution Mass Spectrometry (HRMS):

Confirm molecular weight (CHClNO) with an exact mass match (e.g., [M+H]: 179.0946). - Polarimetry:

Measure specific optical rotation ([α] _D$$ ^{20}) and compare with literature values for (R)-configured analogs to validate enantiopurity .

Q. What are the critical factors affecting the solubility and stability of this compound in aqueous buffers?

Answer:

- pH-Dependent Solubility:

The compound exhibits high solubility in acidic buffers (pH < 3) due to protonation of the amino group. At neutral pH, solubility decreases sharply; use co-solvents like DMSO (≤10% v/v) to enhance dissolution . - Stability:

Store lyophilized powder at -20°C under argon to prevent hygroscopic degradation. In solution, avoid prolonged exposure to light or temperatures >25°C, which may catalyze racemization or hydrolysis of the amide bond .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

Answer:

- Molecular Docking Studies:

Perform in silico docking (e.g., AutoDock Vina) to compare binding affinities of (R)- and (S)-isomers with target proteins (e.g., neurotransmitter receptors). The (R)-configuration may exhibit stronger hydrogen bonding with residues like Asp113 in GABA receptors due to spatial alignment . - Pharmacological Assays:

Conduct functional assays (e.g., calcium flux or electrophysiology) to quantify stereospecific activity. For example, (R)-isomers may show 10-fold higher potency in modulating ion channels compared to (S)-counterparts .

Q. What advanced analytical methods can resolve discrepancies in reported melting points or spectral data for this compound?

Answer:

- Differential Scanning Calorimetry (DSC):

Measure melting point under controlled heating rates (e.g., 5°C/min) to distinguish polymorphic forms. Discrepancies often arise from hydrate vs. anhydrate crystallization . - Solid-State NMR:

Characterize crystalline lattice environments to identify polymorphs or solvates contributing to variability in thermal properties .

Q. How can researchers design experiments to probe the metabolic stability of this compound in hepatic microsomes?

Answer:

- In Vitro Incubation:

Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH-regenerating system at 37°C. Terminate reactions at 0, 15, 30, and 60 min with ice-cold acetonitrile . - LC-MS/MS Analysis:

Quantify parent compound depletion using a C18 column and MRM transitions. Calculate half-life (t) and intrinsic clearance (CL) to predict hepatic extraction .

Q. What strategies mitigate racemization during derivatization of this compound for prodrug development?

Answer:

- Low-Temperature Reactions:

Conduct acylations or alkylations at 0–4°C to minimize thermal racemization. Use mild activating agents (e.g., EDC/HOBt) instead of harsh acyl chlorides . - Steric Hindrance:

Introduce bulky protecting groups (e.g., trityl) on the amino moiety to shield the stereocenter during reactions .

Q. How can degradation pathways of this compound be elucidated under accelerated stability conditions?

Answer:

- Forced Degradation Studies:

Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (3% HO). Monitor degradation products via UPLC-PDA-ELSD and characterize major impurities using HRMS/MS . - Mechanistic Insight:

Hydrolysis of the amide bond is likely the primary pathway under acidic/neutral conditions, while N-demethylation dominates under oxidative stress .

Q. What computational approaches predict the aqueous solubility and logP of this compound?

Answer:

- QSPR Models:

Use software like ACD/Percepta or ChemAxon to calculate logP (predicted ~0.5) and solubility (∼50 mg/mL at pH 2). Validate with experimental shake-flask measurements . - Molecular Dynamics Simulations:

Simulate solvation free energy in explicit water models (e.g., TIP3P) to refine solubility predictions and assess pH-dependent behavior .

Propiedades

IUPAC Name |

(2R)-2-amino-N,N-dimethylbutanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-4-5(7)6(9)8(2)3;/h5H,4,7H2,1-3H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRNZSCBUMRWJZ-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)N(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.